molecular formula C16H34O B012384 4-Hexadecanol CAS No. 19781-43-2

4-Hexadecanol

Cat. No. B012384
CAS RN: 19781-43-2
M. Wt: 242.44 g/mol
InChI Key: JIMMILCKVYOFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hexadecanol, also known as Cetyl alcohol or Hexadecan-1-ol, is a C-16 fatty alcohol with the formula CH3(CH2)15OH . It appears as a waxy white solid or flakes at room temperature .


Synthesis Analysis

Cetyl alcohol was discovered in 1817 by the French chemist Michel Chevreul when he heated spermaceti, a waxy substance obtained from sperm whale oil, with caustic potash (potassium hydroxide). Flakes of cetyl alcohol were left behind on cooling . Modern production is based around the chemical reduction of ethyl palmitate . A study has shown that Saccharomyces cerevisiae can be engineered to produce 1-hexadecanol from xylose .


Molecular Structure Analysis

The molecular formula of 4-Hexadecanol is C16H34O . Its molecular weight is 242.4406 . The IUPAC Standard InChI is InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-15-16(17)14-4-2/h16-17H,3-15H2,1-2H3 .


Physical And Chemical Properties Analysis

4-Hexadecanol has a molar mass of 242.447 g·mol−1 . It has a very faint, waxy odor . It has a density of 0.811 g/cm3 . Its melting point is 49.3 °C (120.7 °F; 322.4 K) and boiling point is 344 °C (651 °F; 617 K) . It is insoluble in water but very soluble in ether, benzene, and chloroform . It is also soluble in acetone and slightly soluble in alcohol .

Scientific Research Applications

  • Enhancing Stability of Oil-in-Water Emulsions : Hexadecanol increases the viscosity of monolayers of nonionic detergents, which is beneficial for the stability of oil-in-water emulsions (Elworthy, Florence, & Rogers, 1971).

  • Reducing Evaporation in Reservoirs : It has been used to significantly reduce evaporation losses in storage reservoirs. In a large reservoir, a 37% reduction in evaporation was observed over a 14-day test period (Chang, Walton, Woodward, & Berger, 1959). Another study highlighted its potential in conserving water lost by evaporation, capable of supplying the average annual domestic needs of 46 million people (Timblin, Florey, & Garstka, 1962).

  • Role in Biosynthesis in Brain : Hexadecanol is rapidly oxidized to fatty acids, which are key intermediates in the biosynthesis of alkyl and alk-1-enyl glycerophosphatides in myelinating brain (Schmid & Takahashi, 1970).

  • Improving Properties of Clinical Lung Surfactants : Adding hexadecanol to synthetic clinical lung surfactant preparations can improve their spreading properties and affect the lateral organization of membranes (Zhu, Sun, Hao, & Zhang, 2016).

  • Use in Surfactants, Lubricants, and Cosmetics : As a component of various surfactants, lubricants, detergents, pharmaceuticals, and cosmetics, hexadecanol plays a versatile role in these industries (Feng, Lian, & Zhao, 2015).

  • Potential in Thermal Energy Storage : A novel phase-change composite based on hexadecanol and dye-linked polyurethane has been shown to store thermal energy effectively (Tang, Wang, Xu, Xiu, & Zhang, 2016).

Future Directions

Cetyl alcohol is used in the cosmetic industry as an opacifier in shampoos, or as an emollient, emulsifier, or thickening agent in the manufacture of skin creams and lotions . It is also employed as a lubricant for nuts and bolts, and is the active ingredient in some “liquid pool covers” (forming a non-volatile surface layer to reduce water evaporation, related latent vaporization heat loss, and thus to retain heat in the pool) . Moreover, it can also be used as a non-ionic co-surfactant in emulsion applications . Future research may focus on improving its synthesis process and expanding its applications.

properties

IUPAC Name

hexadecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-15-16(17)14-4-2/h16-17H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMMILCKVYOFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275100, DTXSID70865486
Record name 4-Hexadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexadecanol

CAS RN

29354-98-1, 19781-43-2
Record name Hexadecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029354981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hexadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hexadecanol
Reactant of Route 2
Reactant of Route 2
4-Hexadecanol
Reactant of Route 3
Reactant of Route 3
4-Hexadecanol
Reactant of Route 4
Reactant of Route 4
4-Hexadecanol
Reactant of Route 5
Reactant of Route 5
4-Hexadecanol
Reactant of Route 6
Reactant of Route 6
4-Hexadecanol

Citations

For This Compound
81
Citations
SZ Can, DD Mago, RA Walker - Langmuir, 2006 - ACS Publications
… In contrast, 3-hexadecanol and 4-hexadecanol form more expanded monolayers at their equilibrium spreading pressures, having areas of 28.7 and 40.3 Å 2 /molecule, respectively. In …
Number of citations: 36 pubs.acs.org
R Walker, S Can, D Mago - APS March Meeting Abstracts, 2006 - ui.adsabs.harvard.edu
… In contrast, monolayers formed by 3-hexadecanol and 4-hexadecanol are much more disordered - but very similar to each other - and occupy much larger areas/molecule (75 sq. …
Number of citations: 3 ui.adsabs.harvard.edu
V Grossi, D Mollex, A Vinçon-Laugier… - Applied and …, 2015 - Am Soc Microbiol
… 1,1,2,2-D 4 -hexadecanol was obtained by reduction of 2,2-D 2 -hexadecanoic acid with LiAlD 4 (Aldrich) in diethyl ether and purified by column chromatography over silica gel using …
Number of citations: 58 journals.asm.org
EN Viktorova, LG Berezkina - Journal of High Resolution …, 1996 - Wiley Online Library
Phifer and Plummer [11 pointed out the extraordinary selectivity of water as a stationary phase, which causes the elution order of c1-C~ alcohols to be governed by the polarity of the …
Number of citations: 5 onlinelibrary.wiley.com
M Beroza, RT Staten, BA Bierl - Journal of Economic …, 1971 - academic.oup.com
Tetradecyl acetate and several related compounds when combined with hexalure (cis-7-hexadecen-l-ol acetate) suppress the attraction of pink bollworm, Peclinophora gossypiella (…
Number of citations: 28 academic.oup.com
JB Luo, MW Shen, SZ Wen - Journal of applied physics, 2004 - pubs.aip.org
A technique of relative optical interference intensity and a high-precision force measuring system are used to investigate the formation of ordered layer in the thin film lubrication by …
Number of citations: 78 pubs.aip.org
Y Takimura, E Sakuradani, Y Natsume, T Miyake… - Journal of bioscience …, 2014 - Elsevier
… The fragment ion peaks at m/z 199, 213, and 227 of UK4, UK5, and UK6 were characteristic of 4-hexadecanol, 3-hexadecanol, and 2-hexadecanol, respectively. UK1, UK2, and UK3 …
Number of citations: 2 www.sciencedirect.com
EJ Badin - Journal of the American Chemical Society, 1943 - ACS Publications
Measurements have been made of the effect of pH changes on the viscosities of solutions of a high molecular weight sodium thymonucleate. The data suggest that this salt acts in …
Number of citations: 21 pubs.acs.org
RT Staten, M Beroza, BA Bierl… - Journal of Economic …, 1973 - academic.oup.com
Field, laboratory, and electroantennogram (BAG) data were obtained on 1-tetradecanol acetate, an inhibitor of attraction of Pectinophora gossyprella (Saunders) moths to hexalure and …
Number of citations: 7 academic.oup.com
DS Brands, K Pontzen, EK Poels… - Journal of the …, 2002 - Wiley Online Library
The liquid‐phase hydrogenolysis of fatty esters to fatty alcohols is an important step in the industrial manufacture of surfactants and detergents. High operating pressures are necessary, …
Number of citations: 22 aocs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.